molecular formula C20H23N3O4S B6583205 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1252823-20-3

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

Numéro de catalogue: B6583205
Numéro CAS: 1252823-20-3
Poids moléculaire: 401.5 g/mol
Clé InChI: CEVRQXONMJSNAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural elements include:

  • A 3-butyl substituent at the third position, contributing hydrophobic interactions.
  • An N-(4-methoxybenzyl)acetamide side chain, which improves solubility via the methoxy group while enabling π-π interactions through the benzyl moiety.

Thienopyrimidines are pharmacologically significant due to their kinase inhibitory, anti-inflammatory, and anticancer activities. The butyl and methoxybenzyl groups likely modulate bioavailability and target selectivity .

Propriétés

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-4-10-22-19(25)18-16(9-11-28-18)23(20(22)26)13-17(24)21-12-14-5-7-15(27-2)8-6-14/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVRQXONMJSNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This reaction forms the thieno[3,2-d]pyrimidine core, which is then further functionalized to introduce the butyl, dioxo, and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thieno[3,2-d]pyrimidine derivatives.

Applications De Recherche Scientifique

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and analogs from the literature:

Compound Name / Core Structure Key Substituents Pharmacological Implications Source
Target: Thieno[3,2-d]pyrimidine - 3-Butyl
- N-(4-methoxybenzyl)acetamide
Enhanced lipophilicity (butyl) and balanced solubility (methoxybenzyl)
Pyrido[3,2-d]pyrimidine () - 3-(4-Methoxybenzyl)
- N-(4-trifluoromethylphenyl)acetamide
Electron-withdrawing CF₃ group improves metabolic stability but reduces solubility
Pyrazolo[4,3-c][1,2]benzothiazin () - 3,4-Dimethyl
- N-(2-fluorobenzyl)acetamide
Fluorine enhances BBB penetration; sulfone group increases polarity
Pyrimidin-2-ylsulfanyl acetamide () - 4,6-Dimethylpyrimidine
- N-(4-methylpyridin-2-yl)
Sulfur atom facilitates H-bonding; smaller substituents may reduce target affinity
Chromen-2-yl pyrazolo[3,4-d]pyrimidine () - 5-Fluoro-3-(3-fluorophenyl) chromen
- 4-oxo group
Fluorinated chromen core confers antioxidant/anticancer potential

Key Observations:

Core Heterocycle Variations: Thieno vs. Pyrido derivatives (e.g., ) may exhibit altered binding kinetics due to nitrogen substitution . Pyrazolo-Benzothiazin vs. Thieno: Pyrazolo systems () introduce additional nitrogen atoms, increasing hydrogen-bonding capacity but reducing metabolic stability compared to sulfur-containing thieno cores .

Substituent Effects :

  • Butyl vs. Trifluoromethylphenyl : The target’s 3-butyl group enhances lipophilicity, favoring membrane permeability, while ’s trifluoromethylphenyl group improves resistance to oxidative metabolism .
  • Methoxybenzyl vs. Fluorobenzyl : The target’s 4-methoxybenzyl group balances solubility and aromatic interactions, whereas fluorobenzyl analogs () prioritize CNS penetration and metabolic stability .

Pharmacokinetic Profiles: Solubility: Methoxy and sulfone groups () increase aqueous solubility, whereas trifluoromethyl () and butyl groups (target) reduce it. Metabolic Stability: Fluorine and trifluoromethyl groups () slow hepatic degradation, while thieno and pyrido cores may undergo faster cytochrome P450-mediated oxidation .

Research Findings and Limitations

  • Synthetic Routes : The target compound’s synthesis likely involves cyclocondensation of thiophene precursors, whereas pyrido analogs () require palladium-catalyzed cross-coupling .
  • Biological Data Gaps : Direct comparative pharmacological studies (e.g., IC₅₀ values) are absent in the provided evidence. Predictions are based on structural analogs and substituent trends.
  • Thermodynamic Properties : The target’s melting point and crystallinity remain uncharacterized, unlike fluorinated derivatives (e.g., : MP 175–178°C) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.